![molecular formula C₃₈H₄₄N₆O₁₀ B1141258 Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester CAS No. 224170-69-8](/img/structure/B1141258.png)
Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Irbesartan N-|A-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester (INAME) is a novel synthetic compound that has been developed for use in laboratory experiments. INAME is a prodrug of irbesartan, a selective angiotensin II receptor antagonist drug used to treat high blood pressure. INAME is produced by the reaction of irbesartan with a glucuronide ester, which is then methylated. This compound has been shown to have a variety of biochemical and physiological effects, and is an attractive option for use in laboratory experiments.
Aplicaciones Científicas De Investigación
1. Treatment of Type 2 Diabetes and Microalbuminuria Irbesartan has been used in the treatment of patients with Type 2 Diabetes and Microalbuminuria . The Irbesartan in Patients with Type 2 Diabetes and Microalbuminuria (IRMA 2) study evaluated the impact of irbesartan treatment on biomarkers of low-grade inflammation, endothelial dysfunction, growth factors, and advanced glycation end products (AGEs) . The study found that irbesartan treatment reduces low-grade inflammation in this high-risk population, which may reduce the risk of micro- and macrovascular disease .
Antihypertensive Activity
Irbesartan is an angiotensin II receptor antagonist drug with antihypertensive activity . It is used in the treatment of hypertension and heart failure .
Enhancement of Solubility and Bioavailability
The bioavailability of Irbesartan is limited due to poor solubility and first-pass metabolism . Research has been conducted to design, develop, and characterize cyclodextrin complexed Irbesartan loaded solid lipid nanoparticles for enhanced solubility, sustained release behavior, and subsequently improved bioavailability through oral administration .
4. Reduction of Biomarkers of Inflammatory Activity Irbesartan treatment has been found to reduce biomarkers of inflammatory activity in patients with Type 2 Diabetes and Microalbuminuria . This includes a significant decrease in high-sensitivity C-reactive protein (hs-CRP) and fibrinogen, and a slower increase in interleukin (IL)-6 compared to the placebo group .
5. Potential Role in Reducing Cardiovascular Disorders The enhanced activity of the renin-angiotensin-aldosterone system (RAAS) in diabetes plays an important role in the hemodynamic and nonhemodynamic pathogenetic mechanisms involved in kidney and cardiovascular disorders . Irbesartan, by diminishing RAAS activity, may play a beneficial role in reducing these disorders .
6. Potential Role in Reducing Kidney Disorders As mentioned above, the enhanced RAAS activity in diabetes plays a significant role in kidney disorders . By diminishing RAAS activity, Irbesartan may also play a beneficial role in reducing kidney disorders .
Mecanismo De Acción
Target of Action
The primary target of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is the AT1 angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is involved in regulating blood pressure and fluid balance .
Mode of Action
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester acts as an angiotensin receptor blocker (ARB) . It binds to the AT1 angiotensin II receptor, preventing angiotensin II from binding to the receptor . This blocks the vasoconstriction and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
By blocking the AT1 angiotensin II receptor, Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester inhibits the renin-angiotensin system . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone . The overall effect is a decrease in blood pressure .
Pharmacokinetics
It is known that the compound is used to treat hypertension and delay the progression of diabetic nephropathy . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The molecular and cellular effects of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester’s action include a decrease in blood pressure and a delay in the progression of diabetic nephropathy . By blocking the AT1 angiotensin II receptor, the compound reduces vasoconstriction and decreases the secretion of aldosterone . This leads to a decrease in blood pressure and has beneficial effects in patients with hypertension and diabetic nephropathy .
Propiedades
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSGMKYWGKQGGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N6O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.